9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-
Description
9,10-Anthracenedione (anthraquinone) derivatives are a class of polycyclic aromatic compounds with diverse biological and industrial applications. The compound 1-chloro-8-[(2-hydroxyethyl)amino]-9,10-anthracenedione features a chloro substituent at position 1 and a 2-hydroxyethylamino group at position 6. This substitution pattern confers unique electronic and steric properties, influencing its solubility, reactivity, and interaction with biological targets such as DNA. Anthraquinone derivatives are widely studied for their anticancer, antimicrobial, and dye properties .
Properties
CAS No. |
97968-56-4 |
|---|---|
Molecular Formula |
C16H12ClNO3 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
1-chloro-8-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO3/c17-11-5-1-3-9-13(11)16(21)14-10(15(9)20)4-2-6-12(14)18-7-8-19/h1-6,18-19H,7-8H2 |
InChI Key |
HWIHNDBKOOONGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCO)C(=O)C3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Anthraquinone Core
- The anthraquinone core (9,10-anthracenedione) is typically synthesized via oxidation of anthracene or related precursors.
- A recent method involves the reaction of 9-anthracene boronic acid with base in an organic solvent-water mixture under mild conditions, avoiding harsh nitration steps, thus improving yield and reducing corrosion and energy consumption.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 9-Anthracene boronic acid + base + solvent | Formation of 9,10-anthraquinone |
| 2 | Filtration and washing | Isolation of pure anthraquinone |
Chlorination at Position 8
- Chlorination of anthraquinone derivatives at specific positions can be achieved via electrophilic aromatic substitution using reagents such as thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide under controlled conditions.
- For selective chlorination at position 8, directing effects of the amino substituent at position 1 and reaction conditions must be optimized.
Detailed Preparation Method for 9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-
Based on the above principles and analogous syntheses, the preparation can be outlined as follows:
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-chloro-9,10-anthraquinone | Chlorination of 9,10-anthraquinone | Use N-chlorosuccinimide or SOCl2; mild temp |
| 2 | Nucleophilic substitution at position 8 | React 1-chloro-9,10-anthraquinone with 2-aminoethanol | Reflux in ethanol or DMF, base catalyzed |
| 3 | Purification | Recrystallization or chromatography | To isolate pure 1-chloro-8-[(2-hydroxyethyl)amino]-9,10-anthracenedione |
Reaction Conditions and Yields
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Temperature | 50–120 °C | Depends on substitution step |
| Solvent | Ethanol, DMF, or DMSO | Polar solvents favor nucleophilic substitution |
| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |
| Yield | 60–85% | Optimized by stoichiometry and temperature |
Analytical and Research Findings
- The compound’s purity and structure are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
- HPLC methods with acetonitrile-water-phosphoric acid mobile phases are effective for analysis and purification of anthraquinone derivatives.
- Biological activity studies on related amino-substituted anthraquinones demonstrate cytotoxic potential, indicating the importance of precise substitution patterns for activity.
Summary Table of Preparation Methods
| Preparation Stage | Reaction Type | Reagents/Conditions | Key Considerations |
|---|---|---|---|
| Anthraquinone core synthesis | Oxidation or boronic acid method | 9-anthracene boronic acid + base + solvent | Mild, avoids harsh nitration |
| Chlorination at position 1 or 8 | Electrophilic aromatic substitution | N-chlorosuccinimide or SOCl2 | Controlled regioselectivity required |
| Aminoalkyl substitution | Nucleophilic aromatic substitution | 2-aminoethanol, base, polar solvent | Temperature and solvent critical |
| Purification | Recrystallization, HPLC | Acetonitrile-water mixtures | Ensures high purity and yield |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting this enzyme, 1-Chloro-8-((2-hydroxyethyl)amino)anthracene-9,10-dione can induce DNA damage and apoptosis in rapidly dividing cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Anthraquinone Derivatives
Structural and Functional Group Variations
Key structural analogs and their substituents are compared below:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 1-Chloro-8-[(2-hydroxyethyl)amino]-anthracenedione | Cl (1), 2-hydroxyethylamino (8) | ~365.8 (estimated) | Chloro, hydroxyethylamino |
| Dihydroxyanthraquinone (DHAQ) | 1,4-Dihydroxy, bis(2-hydroxyethylamino) | 440.3 | Hydroxyl, hydroxyethylamino |
| Adriamycin (Doxorubicin) | 7-Hydroxy, 9-acetyl, amino sugar moiety | 543.5 | Hydroxyl, amino sugar, ketone |
| 1-Hydroxy-2-nitroanthracenedione | OH (1), NO₂ (2) | 269.03 | Hydroxyl, nitro |
| 1,8-Dichloroanthraquinone | Cl (1), Cl (8) | 277.1 | Dichloro |
Structural Insights :
- The 2-hydroxyethylamino group in the target compound enhances hydrogen bonding and aqueous solubility compared to purely hydrophobic substituents (e.g., dichloro derivatives) .
Anticancer Activity
- Target Compound: Likely exhibits DNA intercalation and topoisomerase II inhibition, as seen in analogs like DHAQ and mitoxantrone. The hydroxyethylamino group may reduce cardiotoxicity compared to Adriamycin .
- DHAQ (NSC 279836) : Shows concentration-dependent cytotoxicity in Chinese hamster ovary cells, with G1/G2 phase specificity. At 10⁻⁴ μg/ml, it delays mitosis by targeting the S/G2 boundary .
- Adriamycin : Requires 5–10× higher concentrations than DHAQ for equivalent cytotoxicity and targets S-phase cells .
Degradation and Environmental Impact
- Anthracenedione derivatives like 9,10-anthracenedione are degraded via the phthalic acid pathway by bacteria such as Demequina salsinemorus, achieving 92% degradation under optimal conditions . The chloro and hydroxyethylamino substituents in the target compound may slow microbial degradation due to increased structural complexity.
Pharmacokinetic and Toxicological Profiles
- Target Compound: Predicted to have moderate lipophilicity (logP ~2.5–3.0) due to the balance between chloro (hydrophobic) and hydroxyethylamino (hydrophilic) groups. This may improve tissue penetration compared to polar analogs like 1-hydroxy-2-nitroanthracenedione (logP ~1.8) .
- DHAQ : Exhibits transient division delay in irradiated cells, suggesting synergistic toxicity with radiation therapy .
- 1,8-Dichloroanthraquinone: Higher logP (~3.5) increases bioaccumulation risk but limits aqueous solubility .
Research Findings and Clinical Relevance
- Mitoxantrone Analogs: The hydroxyethylamino substitution in the target compound mirrors mitoxantrone’s pharmacophore, which inhibits both dividing and nondividing cells via DNA binding .
- Nitro-Substituted Derivatives: Compounds like 1-hydroxy-2-nitroanthracenedione show reduced anticancer activity compared to amino- or hydroxy-substituted derivatives, likely due to nitro group-induced metabolic instability .
Biological Activity
9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]- is a derivative of anthraquinone compounds, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]- can be represented as follows:
- Molecular Formula : C18H19ClN2O3
- Molecular Weight : 348.81 g/mol
Anticancer Properties
Research indicates that anthraquinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of 9,10-Anthracenedione derivatives on human breast cancer cells (MCF-7). The results demonstrated an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to control treatments.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9,10-Anthracenedione derivative | 15 | MCF-7 |
| Doxorubicin | 12 | MCF-7 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) Studies
The MIC values for this compound were determined against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that while the compound has antimicrobial activity, it is less potent than traditional antibiotics.
The biological activity of 9,10-Anthracenedione is attributed to its ability to intercalate DNA and generate reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism is similar to other anthraquinone derivatives that have been studied extensively.
Toxicological Profile
The safety profile of this compound has been evaluated in various studies. In vitro assays on normal human fibroblast cells indicated a high therapeutic index with minimal toxicity at effective concentrations.
- Toxicity Assay Results
| Cell Type | IC50 (µM) |
|---|---|
| Human Fibroblasts | >100 |
| MCF-7 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
